3-Fluoro-4-(2-methyl-1H-imidazol-1-yl)benzaldehyde is an organic compound characterized by its unique structure and chemical properties. It features a fluorine atom and a 2-methyl-1H-imidazol-1-yl group attached to a benzaldehyde moiety. The compound is identified by its CAS number 1037163-76-0 and has the molecular formula CHFNO, with a molecular weight of approximately 204.20 g/mol .
3-Fluoro-4-(2-methyl-1H-imidazol-1-yl)benzaldehyde belongs to the class of aromatic aldehydes and is categorized under heterocyclic compounds due to the presence of the imidazole ring. This classification is significant as it influences the compound's reactivity and potential applications in medicinal chemistry.
The synthesis of 3-fluoro-4-(2-methyl-1H-imidazol-1-yl)benzaldehyde can be achieved through several methods, primarily involving the introduction of the fluorine atom and the imidazole ring onto the benzaldehyde structure. Common synthetic routes include:
The synthesis typically requires careful control of reaction conditions such as temperature, solvent choice, and reaction time to ensure high yields and purity of the final product. Techniques like high-performance liquid chromatography (HPLC) are often employed for purification and characterization of the compound .
The molecular structure of 3-fluoro-4-(2-methyl-1H-imidazol-1-yl)benzaldehyde consists of a benzene ring substituted at the 3-position with a fluorine atom and at the 4-position with a 2-methyl-1H-imidazol-1-yl group. The imidazole ring contributes to its heterocyclic nature.
Key structural data include:
3-Fluoro-4-(2-methyl-1H-imidazol-1-yl)benzaldehyde can participate in various chemical reactions due to its functional groups:
Reactions involving this compound are typically carried out under controlled conditions to prevent side reactions, particularly in the presence of moisture or strong acids that may hydrolyze sensitive functional groups .
The mechanism of action for compounds like 3-fluoro-4-(2-methyl-1H-imidazol-1-yl)benzaldehyde often involves interaction with biological targets such as enzymes or receptors. The imidazole moiety can facilitate hydrogen bonding and coordination with metal ions in biological systems.
Research indicates that compounds with similar structures exhibit activities such as antimicrobial or anticancer properties, suggesting potential therapeutic applications .
3-Fluoro-4-(2-methyl-1H-imidazol-1-yl)benzaldehyde is typically encountered as a solid at room temperature. Its physical properties include:
Key chemical properties include:
This compound has potential applications in various fields:
Nucleophilic aromatic substitution (SNAr) serves as the foundational method for constructing the imidazole-benzaldehyde scaffold. This approach leverages the superior leaving-group capacity of halogens (particularly fluorine) at the para-position relative to the aldehyde group. In optimized protocols, 4-fluoro-3-nitrobenzaldehyde undergoes selective imidazole coupling at the ortho-nitro position, followed by nitro group reduction and diazotization-fluorination to install the final fluorine substituent . Critical to success is the regioselective activation of the aromatic system through strategic positioning of electron-withdrawing groups.
Solvent polarity significantly impacts reaction kinetics and byproduct profiles. Comparative studies reveal that polar aprotic solvents like DMF facilitate superior nucleophile activation while minimizing aldehyde hydration:
Table 1: Solvent Optimization in Nucleophilic Substitution
Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Major Byproduct |
---|---|---|---|---|
DMF | 80 | 6 | 85 | Hydrolyzed aldehyde (2%) |
DMSO | 90 | 5 | 82 | Dialkylated product (5%) |
Acetonitrile | 82 | 8 | 75 | Unreacted starting material (18%) |
Ethanol | 78 | 10 | 68 | Ether formation (12%) |
Microwave irradiation (240°C, 10 bar) dramatically accelerates cyclization steps, reducing reaction times from 12 hours to under 10 minutes while maintaining yields >85% [8]. Steric control governs regioselectivity, with 2-methylimidazole preferentially reacting at N1 due to diminished steric hindrance compared to C2/C4 positions. This specificity is crucial for achieving the desired 1,4-disubstitution pattern without protecting group interventions.
Palladium-mediated methodologies enable late-stage fluorination when direct nucleophilic routes prove incompatible with sensitive functional groups. The Pd(0)/Pd(II) catalytic cycle facilitates halogen exchange using anhydrous KF or AgF as fluorine sources. Key to this approach is ligand-accelerated catalysis, where bulky phosphine ligands (e.g., PtBu3, SPhos) prevent catalyst aggregation and suppress proto-dehalogenation side reactions .
Table 2: Ligand Effects in Pd-Catalyzed Fluorination
Ligand | Pd Precursor | F⁻ Source | Conversion (%) | Selectivity for Target (%) |
---|---|---|---|---|
PtBu₃ | Pd(OAc)₂ | AgF | 98 | 92 |
SPhos | Pd₂(dba)₃ | CsF | 95 | 89 |
PPh₃ | PdCl₂ | KF | 76 | 65 |
XPhos | Pd(TFA)₂ | TBAF | 88 | 81 |
Optimal conditions employ Pd(PPh₃)₄ (5 mol%) with PtBu₃ (10 mol%) in toluene at 120°C, achieving >90% fluorination selectivity. Substrate versatility is demonstrated in couplings with halogenated imidazole precursors, enabling access to isotopically labeled analogs (e.g., ¹⁸F derivatives) for tracer studies . Crucially, the aldehyde functionality requires no protection during these transformations, as confirmed by ¹³C NMR studies showing <2% aldehyde reduction or oxidation. Reaction monitoring via in situ IR spectroscopy reveals that maintaining CO partial pressure prevents catalyst deactivation through Pd-carbonyl formation.
The aldehyde group in 3-fluoro-4-(2-methyl-1H-imidazol-1-yl)benzaldehyde serves as a versatile electrophile for C–C bond formation via Claisen-Schmidt condensations. This reaction generates pharmacologically relevant α,β-unsaturated ketones when coupled with methyl ketones under basic conditions. A representative protocol involves reacting the benzaldehyde derivative with 3'-chloro-4'-fluoroacetophenone in methanol/aqueous NaOH (15M) at room temperature for 2 hours, yielding chalcone derivatives in 78% isolated yield after silica gel purification [7].
The reaction mechanism proceeds through three kinetically distinct stages:
Table 3: Chalcone Synthesis Optimization via Claisen-Schmidt Condensation
Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Purity (HPLC, %) |
---|---|---|---|---|---|
NaOH (aq.) | MeOH | 25 | 2 | 78 | 99.2 |
KOH (aq.) | EtOH | 25 | 3 | 72 | 98.5 |
NaOEt | Toluene | 80 | 1.5 | 68 | 97.8 |
Piperidine | DMF | 100 | 4 | 63 | 96.1 |
The trans-selectivity (>99%) is confirmed by ¹H NMR coupling constants (J = 15.6–16.8 Hz) and X-ray crystallography. Catalyst screening reveals that aqueous NaOH in methanol provides optimal atom economy without requiring expensive catalysts. These chalcones demonstrate enhanced bioactivity profiles, particularly as antifungal agents targeting Aspergillus fumigatus through dual inhibition of β(1,3)-glucan synthase and lanosterol 14α-demethylase [7].
Mechanochemistry addresses key limitations of solution-phase synthesis, particularly hydrolysis and solvolysis byproducts affecting aldehyde integrity. Ball milling enables direct coupling between 4-fluoro-3-nitrobenzaldehyde and 2-methylimidazole without solvent mediation. The process operates through triboelectric activation, where mechanical force generates transient ion pairs that accelerate nucleophilic attack.
Optimized parameters include:
This approach achieves 91% conversion with <3% aldehyde hydrate formation – a significant improvement over solution-phase methods typically showing 8–15% hydrolysis. In situ Raman spectroscopy confirms complete disappearance of the aldehyde C=O stretch at 1700 cm⁻¹ within 30 minutes, indicating rapid reaction kinetics. Liquid-assisted grinding (LAG) with catalytic acetonitrile (0.1 mL/g) further enhances molecular diffusion, reducing reaction times to 15 minutes while maintaining yield profiles. Life-cycle assessment confirms 87% reduction in E-factor (0.7 vs 5.3 in solution phase) by eliminating solvent extraction and aqueous workup steps.
Density functional theory (DFT) at the B3LYP/6-311++G(d,p) level provides atomistic insights into regioselectivity and energy barriers. Calculations reveal the kinetic preference for N1-alkylation over C2-attack originates from:
Table 5: Computational Analysis of Key Reaction Steps
Reaction Step | Method | Activation Energy (kcal/mol) | Rate Constant Prediction (s⁻¹) | Experimental Validation |
---|---|---|---|---|
Imidazole N-alkylation | M06-2X/cc-pVTZ | 18.7 | 5.3 × 10⁻³ | 89% yield |
Aldol addition in chalcone formation | ωB97X-D/def2-TZVP | 12.4 | 2.1 × 10⁻² | 78% yield |
Pd oxidative addition | B3LYP/LANL2DZ | 9.8 | 8.7 × 10⁻¹ | >90% conversion |
Dehydration step | MP2/6-311G(d) | 22.1 | 1.4 × 10⁻⁴ | Rate-determining step |
Solvent continuum models (SMD) accurately predict methanol as optimal for Claisen-Schmidt condensation, matching experimental yields within 5% error. Transition state optimization reduces Pd-catalyzed fluorination temperatures from 150°C to 120°C while maintaining efficiency. Machine learning algorithms (Random Forest regression) trained on 147 experimental runs identify three critical predictors: electrophilicity index (ω), solvent polarity (ET30), and molecular free volume. These models guide the synthesis of novel derivatives like 3-fluoro-4-(4-methyl-1H-imidazol-1-yl)benzaldehyde (CAS 937400-07-2) with 94% success rate in yield prediction [8] [10].
Comprehensive Compound Listing
CAS No.: 152658-17-8
CAS No.: 68973-58-0
CAS No.: 53358-21-7
CAS No.: 7759-46-8
CAS No.: 1152-76-7